2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a fluorinated benzamide derivative featuring a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group at position 1 and a 2-fluorobenzamide moiety at position 2.
Properties
IUPAC Name |
2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-24-14-8-6-13(7-9-14)21-11-12(10-17(21)22)20-18(23)15-4-2-3-5-16(15)19/h2-9,12H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWJOUIWPCIRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity.
Chemical Reactions Analysis
2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C19H19FN2O3
- Molecular Weight : 342.4 g/mol
- CAS Number : 955221-18-8
Anticancer Activity
Research has indicated that compounds with similar structural motifs to 2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide exhibit anticancer properties. The presence of the pyrrolidine ring and the fluorine atom enhances biological activity, making it a candidate for further development in cancer therapeutics.
Case Study : A study focusing on benzanilide derivatives demonstrated that modifications like fluorination can significantly improve the efficacy of compounds against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Thrombin Inhibition
The compound's structure suggests potential as a thrombin inhibitor, which is crucial in anticoagulant therapy. Thrombin plays a significant role in blood coagulation, and inhibitors can prevent thrombus formation.
Case Study : Research on fluorinated pyrazole derivatives has shown promising results in thrombin inhibition, indicating that similar modifications could yield effective anticoagulants. The presence of the methoxyphenyl group may enhance selectivity and potency against thrombin.
Neuropharmacology
The structural characteristics of this compound suggest it may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study : Compounds with similar frameworks have been studied for their neuroprotective effects, showing promise in models of Alzheimer's disease by inhibiting acetylcholinesterase activity.
Antimicrobial Properties
Preliminary investigations into related benzamide derivatives have indicated potential antimicrobial activity, making this compound a candidate for further exploration in combating bacterial infections.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Substituted Benzamides
The compound’s benzamide core is shared with multiple analogs, but key differences arise in substituent patterns and heterocyclic systems:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The 4-methoxy group in the target compound balances lipophilicity and electronic effects, whereas ethoxy (Compound 6) or larger alkoxy groups (e.g., propoxy in ) may enhance membrane permeability but reduce solubility .
- Thiadiazole-containing analogs exhibit higher molecular weights, which may influence pharmacokinetics .
- Fluorine’s Role: Fluorine at the benzamide’s ortho position (target compound) or in chromenone systems (Example 53) is associated with improved metabolic stability and target affinity compared to non-fluorinated analogs .
Biological Activity
2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic compound with potential therapeutic applications due to its unique structural features and biological activities. Understanding its biological activity is crucial for exploring its potential as a pharmaceutical agent.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C19H19FN2O3
- Molecular Weight : 342.4 g/mol
- CAS Number : 955221-18-8
The structure includes a fluorine atom, a methoxyphenyl group, and a pyrrolidinone ring, which are significant for its biological interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets remain to be fully elucidated, but it is hypothesized to influence pathways related to inflammation and cellular signaling.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on enzymes involved in inflammatory processes. For instance, inhibitors targeting myeloperoxidase (MPO) have shown promise in preclinical studies for treating autoimmune and inflammatory disorders .
Antimicrobial Activity
The compound's structural attributes suggest potential antimicrobial properties. Studies on related compounds have demonstrated significant antibacterial activity against various pathogens, indicating that this compound may also possess similar effects .
Case Studies
- Inhibition of Myeloperoxidase : A study highlighted the design and synthesis of MPO inhibitors, showing that similar compounds could effectively reduce MPO activity in inflammatory conditions .
- Antimicrobial Testing : In vitro assays on derivatives of related compounds revealed potent antibacterial activity, which could be extrapolated to suggest similar efficacy for this compound .
Research Findings
Recent findings indicate that the compound may interact with key signaling pathways involved in inflammation and microbial resistance. The following table summarizes key research findings related to its biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
